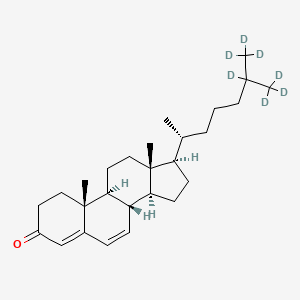![molecular formula C11H16ClIN4OSi B12430560 6-chloro-8-iodo-9-{[2-(trimethylsilyl)ethoxy]methyl}-9H-purine](/img/structure/B12430560.png)
6-chloro-8-iodo-9-{[2-(trimethylsilyl)ethoxy]methyl}-9H-purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-8-iodo-9-{[2-(trimethylsilyl)ethoxy]methyl}-9H-purine is a synthetic compound with the molecular formula C11H16ClIN4OSi and a molecular weight of 410.71 g/mol . This compound is primarily used for research purposes and is known for its unique structural features, which include a purine base substituted with chloro, iodo, and trimethylsilyl groups .
Métodos De Preparación
The synthesis of 6-chloro-8-iodo-9-{[2-(trimethylsilyl)ethoxy]methyl}-9H-purine typically involves multiple steps, starting from commercially available purine derivatives. One common synthetic route includes the following steps:
Halogenation: Introduction of chloro and iodo groups to the purine base.
Etherification: Attachment of the 2-(trimethylsilyl)ethoxy group to the purine base through an ether linkage.
Análisis De Reacciones Químicas
6-chloro-8-iodo-9-{[2-(trimethylsilyl)ethoxy]methyl}-9H-purine undergoes various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction:
Common reagents used in these reactions include halogenating agents, nucleophiles, and oxidizing or reducing agents . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
6-chloro-8-iodo-9-{[2-(trimethylsilyl)ethoxy]methyl}-9H-purine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-chloro-8-iodo-9-{[2-(trimethylsilyl)ethoxy]methyl}-9H-purine is not well-understood. it is believed to interact with various molecular targets and pathways due to its unique structural features. Further research is needed to elucidate the specific mechanisms by which this compound exerts its effects .
Comparación Con Compuestos Similares
6-chloro-8-iodo-9-{[2-(trimethylsilyl)ethoxy]methyl}-9H-purine can be compared with other halogenated purine derivatives, such as:
6-chloro-9-{[2-(trimethylsilyl)ethoxy]methyl}-9H-purine: Lacks the iodo group.
8-iodo-9-{[2-(trimethylsilyl)ethoxy]methyl}-9H-purine: Lacks the chloro group.
The presence of both chloro and iodo groups in this compound makes it unique and potentially more versatile in chemical reactions and research applications .
Propiedades
Fórmula molecular |
C11H16ClIN4OSi |
|---|---|
Peso molecular |
410.71 g/mol |
Nombre IUPAC |
2-[(6-chloro-8-iodopurin-9-yl)methoxy]ethyl-trimethylsilane |
InChI |
InChI=1S/C11H16ClIN4OSi/c1-19(2,3)5-4-18-7-17-10-8(16-11(17)13)9(12)14-6-15-10/h6H,4-5,7H2,1-3H3 |
Clave InChI |
OWLAVSOXQGQSMI-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)CCOCN1C2=C(C(=NC=N2)Cl)N=C1I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


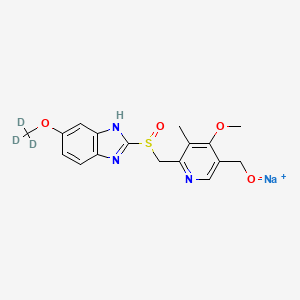
![(E)-6-[2-[[[4-(furan-2-yl)phenyl]carbonyl-methyl-amino]methyl]phenoxy]-4-methyl-hex-4-enoic acid](/img/structure/B12430498.png)


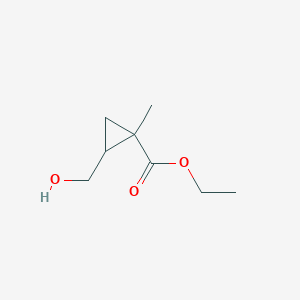

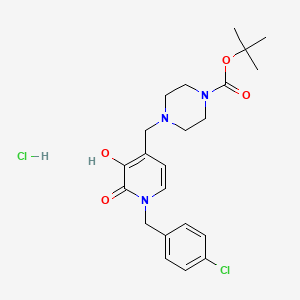
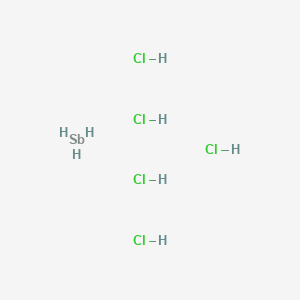


![10bH-Cyclopenta[7,8]cyclopropa[4,4a]naphtho[2,3-b]furan-10b-propanoic acid, 4-[(1R,4E)-1,5-dimethyl-6-oxo-4-hexenyl]tetradecahydro-3a,6a-dimethyl-10-methylene-9-oxo-, (1aS,3aR,4R,6aS,6bS,7aR,10aR,10bR)-](/img/structure/B12430547.png)
![6,9-Epoxycyclodeca[b]furan, propanoic acid deriv.;Tagitinin A 1-acetate](/img/structure/B12430551.png)

